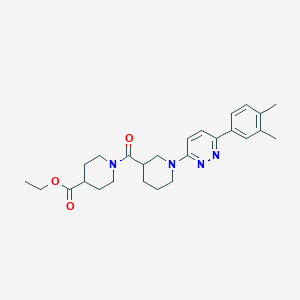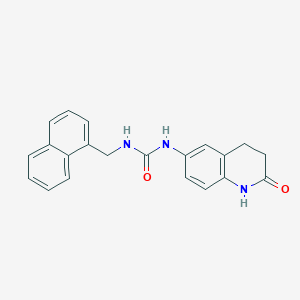
1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as NTU, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NTU is a small molecule that belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Urinary Biomarkers of Exposure
Several studies have explored urinary biomarkers as indicators of naphthalene exposure, highlighting their application in environmental and occupational health research. For example, urinary naphthols (1-naphthol and 2-naphthol) have been used to assess exposure to naphthalene and its health implications. These biomarkers reflect exposure from both environmental and occupational sources, including the use of jet fuel and creosote, and have implications for assessing risks associated with exposure to naphthalene and similar compounds (Sams, 2017), (Klotz et al., 2018).
Exposure to Polycyclic Aromatic Hydrocarbons (PAHs)
Research has also focused on exposure to PAHs, including naphthalene, in various environments. Studies have analyzed urinary levels of PAH metabolites to evaluate exposure and its potential health effects. Such research is crucial for understanding the environmental impact of naphthalene and related compounds and their potential health risks (Li et al., 2008), (Meeker et al., 2006).
Health Implications of Exposure
The health implications of exposure to naphthalene and its metabolites have been a significant focus of research. Studies have investigated the effects of exposure on various health outcomes, including reproductive health and kidney injury. This research underscores the importance of monitoring and managing exposure to naphthalene and related compounds to protect human health (Tannor & Hutton-Mensah, 2019), (Meeker et al., 2004).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-11-8-15-12-17(9-10-19(15)24-20)23-21(26)22-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-7,9-10,12H,8,11,13H2,(H,24,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPJPECWSSTHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2476588.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2476589.png)
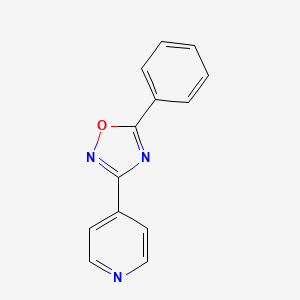
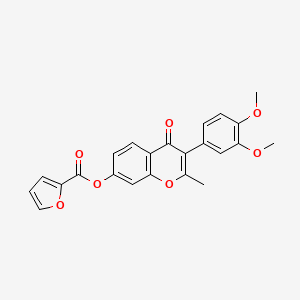

![(4-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2476595.png)

![Ethyl 4-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2476600.png)
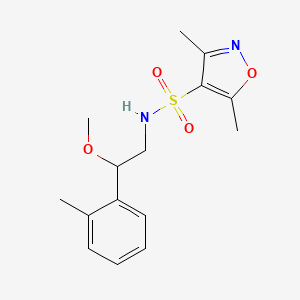
![8-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2476604.png)
![3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2476605.png)
![Methyl 2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2476606.png)
